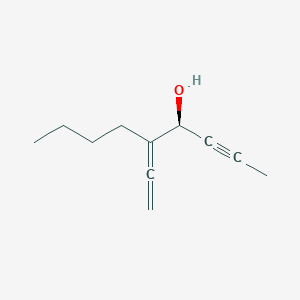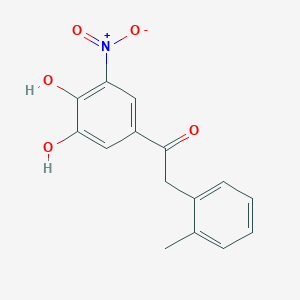
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- is an organic compound that belongs to the class of aromatic ketones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by hydroxylation and subsequent ketone formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or sulfonic acids can facilitate substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
科学的研究の応用
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The nitro and hydroxyl groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
Ethanone, 1-(3,4-dihydroxyphenyl)-2-(2-methylphenyl)-: Lacks the nitro group, which can result in different reactivity and applications.
Ethanone, 1-(3,4-dihydroxy-5-methylphenyl)-2-(2-methylphenyl)-: The presence of a methyl group instead of a nitro group can alter its chemical properties.
Uniqueness
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- is unique due to the combination of nitro and hydroxyl groups on the aromatic ring
特性
CAS番号 |
274925-87-0 |
|---|---|
分子式 |
C15H13NO5 |
分子量 |
287.27 g/mol |
IUPAC名 |
1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C15H13NO5/c1-9-4-2-3-5-10(9)7-13(17)11-6-12(16(20)21)15(19)14(18)8-11/h2-6,8,18-19H,7H2,1H3 |
InChIキー |
SHBWCSBKIWHLPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





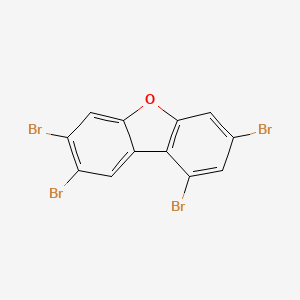
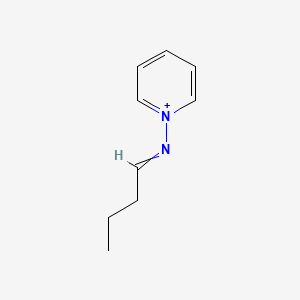
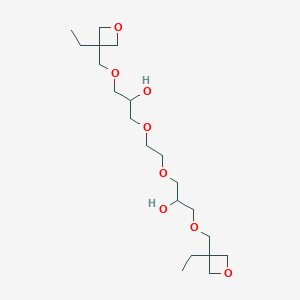

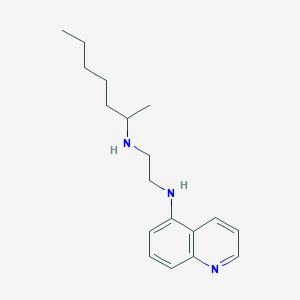
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
